4-Bromo-6-chloroquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H4BrClN2 |
|---|---|
Molecular Weight |
267.51 g/mol |
IUPAC Name |
4-bromo-6-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H |
InChI Key |
PPMIWQLJKSIMGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Br)C#N |
Origin of Product |
United States |
Reactivity and Derivatization Strategies of the 6 Bromo 4 Chloroquinoline 3 Carbonitrile Scaffold
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 6-bromo-4-chloroquinoline-3-carbonitrile (B1290487) core. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org The quinoline (B57606) nitrogen and the C-3 cyano group are electron-withdrawing groups that stabilize the negative charge of this intermediate, particularly when the nucleophilic attack occurs at the C-4 position (ortho and para to the activating groups). libretexts.org This activation makes the C-4 chloro atom an excellent leaving group, facilitating its displacement by a variety of nucleophiles. libretexts.orgyoutube.com
The displacement of the C-4 chlorine with nitrogen-based nucleophiles is a widely employed strategy. This amination can be achieved with a broad range of primary and secondary amines, including aliphatic and aromatic variants. These reactions are typically conducted in a polar solvent, and in some cases, require the presence of a base to neutralize the HCl generated during the reaction. nih.gov The versatility of this reaction allows for the synthesis of a diverse library of 4-aminoquinoline (B48711) derivatives, which are prevalent structures in medicinal chemistry. nih.gov
For instance, studies on similar halo-azanaphthalene systems, such as 3-bromo- (B131339) and 4-bromo-1,6-naphthyridine, have shown that amination with potassium amide in liquid ammonia (B1221849) can proceed efficiently. sci-hub.st While the mechanism can sometimes involve didehydro intermediates, the addition-elimination pathway is a significant component of the reaction. sci-hub.st
| Nucleophile | Reagent/Conditions | Product | Reference |
| Various Amines | KNH₂ / liquid NH₃ | 4-Amino-6-bromoquinoline-3-carbonitrile derivatives | sci-hub.st |
| Cyclic Amines | Base, Solvent | 4-(Cyclic amino)-6-bromoquinoline-3-carbonitrile | nih.gov |
Sulfur-containing compounds are excellent nucleophiles due to the high polarizability of sulfur. msu.edu The reaction of 4-chloroquinoline (B167314) derivatives with sulfur nucleophiles provides access to important thio-substituted heterocycles. Thiourea can be used to displace the C-4 chlorine, which, upon subsequent hydrolysis, can yield the corresponding quinoline-4-thione. In a related study, 4-chloro-8-methylquinolin-2(1H)-one was successfully converted to its 4-sulfanyl derivative by fusion with thiourea. mdpi.com Similarly, direct reaction with thiols (mercaptans) in the presence of a base leads to the formation of 4-thioether derivatives. msu.edumdpi.com
| Nucleophile | Reagent/Conditions | Product | Reference |
| Thiourea | Heat/Fusion | 6-Bromo-4-sulfanylquinoline-3-carbonitrile | mdpi.com |
| Ethanethiol | Base | 6-Bromo-4-(ethylthio)quinoline-3-carbonitrile | mdpi.com |
Oxygen-based nucleophiles, such as hydroxides, alkoxides, and phenoxides, can also displace the C-4 chlorine to yield corresponding ethers and quinolin-4-one derivatives. The reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521) to form 2,4,6-trinitrophenol is a classic example of such a transformation on a highly activated aromatic ring. libretexts.org For the 6-bromo-4-chloroquinoline-3-carbonitrile scaffold, treatment with sodium hydroxide or potassium hydroxide would lead to the formation of 6-bromo-4-hydroxyquinoline-3-carbonitrile, which exists in tautomeric equilibrium with the 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile form. Similarly, using sodium alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) would yield the corresponding 4-alkoxy-6-bromoquinoline-3-carbonitrile derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netscience.gov On the 6-bromo-4-chloroquinoline-3-carbonitrile scaffold, the C-6 bromine atom serves as the primary reactive site for these transformations. Aryl bromides are generally more reactive than aryl chlorides in standard palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings, allowing for selective functionalization at the C-6 position while leaving the C-4 chlorine intact for subsequent SNAr reactions. yonedalabs.commdpi.com
The Suzuki-Miyaura reaction is one of the most versatile methods for creating C-C bonds by coupling an organoboron reagent with an organic halide. yonedalabs.comlibretexts.orgnih.gov The reaction of 6-bromo-4-chloroquinoline-3-carbonitrile with various arylboronic or arylvinylboronic acids can be used to introduce diverse aromatic or vinylic substituents at the C-6 position. This reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base such as sodium carbonate or potassium carbonate. mdpi.comnih.gov The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com
| Coupling Partner | Catalyst/Ligand | Base/Solvent | Product Example | Reference |
| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene | 4-Chloro-6-phenylquinoline-3-carbonitrile | nih.gov |
| 4-Tolylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene | 4-Chloro-6-(p-tolyl)quinoline-3-carbonitrile | mdpi.com |
| Vinylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane | 4-Chloro-6-vinylquinoline-3-carbonitrile | nih.gov |
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a powerful method for C-C bond formation and the elaboration of complex molecular structures. For the 6-bromo-4-chloroquinoline-3-carbonitrile scaffold, the Heck reaction would selectively occur at the C-6 bromo position. A study on the Heck coupling of (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with various acrylates demonstrated the feasibility of such transformations on similar brominated heterocyclic systems. rsc.org The reaction typically requires a palladium catalyst, a base (often an organic amine like triethylamine), and a suitable solvent. The reaction can be sensitive to the choice of catalyst, base, and solvent, requiring optimization for specific substrates. rsc.org
C-N Bond Formation Reactions
The chlorine atom at the C-4 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to its position relative to the ring nitrogen. This activation facilitates its displacement by various nitrogen nucleophiles, a key strategy for introducing nitrogen-containing functionalities.
One of the most common and effective methods for forging C-N bonds at the C-4 position is through palladium-catalyzed amination, such as the Buchwald-Hartwig reaction. This reaction allows for the coupling of the chloroquinoline with a wide range of primary and secondary amines. For instance, studies on the related 6-bromo-2-chloroquinoline (B23617) have demonstrated that selective amination can be achieved. nih.gov By carefully selecting the palladium catalyst, ligand, and reaction conditions, the more reactive heteroaryl chloride can be targeted for substitution while the aryl bromide remains intact. nih.gov This selectivity is crucial for the controlled, stepwise functionalization of dihaloquinolines.
Direct nucleophilic substitution with amines is also a viable pathway. The electron-deficient nature of the pyridine (B92270) ring of the quinoline system enhances the susceptibility of the C-4 position to nucleophilic attack. Reactions with various amines, including cyclic amines, have been shown to proceed, often under thermal conditions or with the aid of a base. nih.gov The choice of solvent and temperature can significantly influence the reaction outcome and selectivity.
Transformations Involving the Nitrile Group at C-3
The nitrile group at the C-3 position is a valuable functional handle that can be converted into several other important chemical moieties, notably carboxamides and carboxylic acids, or can participate in cyclization reactions to form fused heterocyclic systems.
Hydrolysis to Carboxamide and Carboxylic Acid Derivatives
The hydrolysis of the nitrile group offers a direct route to 6-bromo-4-chloroquinoline-3-carboxamide (B3100764) and the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water. The initial product is the corresponding amide, which can be isolated under controlled conditions. Prolonged reaction times or more forcing conditions will lead to the further hydrolysis of the amide to the carboxylic acid.
Base-catalyzed hydrolysis, on the other hand, is usually carried out by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide. The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. Similar to the acid-catalyzed process, the amide is an intermediate that can be further hydrolyzed to the carboxylate salt upon extended reaction. Subsequent acidification is then required to obtain the free carboxylic acid. An example of a related compound, 2-chloroquinoline-3-carboxylic acid, was unexpectedly formed from the decomposition and subsequent hydrolysis/oxidation of an α-aminonitrile precursor. nih.gov
Cyclization Reactions involving the Nitrile Group
The nitrile group at C-3, in conjunction with the adjacent chloro substituent at C-4, provides a reactive dienophile system for the construction of fused heterocyclic rings. These reactions often proceed via an initial substitution of the C-4 chlorine followed by an intramolecular cyclization involving the nitrile.
A notable example is the synthesis of pyrazolo[3,4-b]quinolines. The reaction of 2-chloro-3-cyanoquinolines with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-1H-pyrazolo[3,4-b]quinolines in a single step. researchgate.net This transformation involves the nucleophilic attack of hydrazine at the C-2 position (in the case of 2-chloro derivatives) or C-4 position, followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the nitrile carbon.
Furthermore, 2-chloroquinoline-3-carbonitriles can react with guanidine (B92328) hydrochloride in the presence of a base like potassium tert-butoxide to yield 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.net This reaction demonstrates the utility of the 3-cyano group as an electrophilic partner in the formation of a new six-membered heterocyclic ring.
Reactivity of Halogen Atoms at C-6 and C-4
The 6-bromo-4-chloroquinoline-3-carbonitrile scaffold possesses two different halogen atoms at distinct positions, leading to differential reactivity that can be exploited for selective functionalization.
Differential Reactivity of Bromine and Chlorine Substituents
The chlorine atom at the C-4 position is significantly more reactive towards nucleophilic substitution than the bromine atom at the C-6 position. This is a general trend observed in haloquinolines, where halogens at the 2- and 4-positions (alpha and gamma to the ring nitrogen) are activated towards nucleophilic attack, behaving similarly to halogens in α- and γ-halopyridines. In contrast, halogens on the carbocyclic ring, such as the bromine at C-6, exhibit reactivity more akin to that of a typical aryl halide.
This difference in reactivity allows for selective reactions at the C-4 position while leaving the C-6 bromine untouched. For instance, in palladium-catalyzed amination reactions of dihaloquinolines, the chlorine at C-4 is generally more readily displaced than a halogen on the benzene (B151609) ring. nih.gov However, in the case of 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination of the aryl bromide in the presence of the activated heteroaryl chloride has been achieved through careful optimization of reaction conditions. nih.gov This highlights that while the C-4 chlorine is generally more labile in nucleophilic aromatic substitution, the selectivity in cross-coupling reactions can be tuned by the choice of catalyst and ligands.
Halogen Exchange Reactions
Halogen exchange reactions provide a means to further diversify the 6-bromo-4-chloroquinoline-3-carbonitrile scaffold by replacing one halogen with another, thereby modulating its reactivity for subsequent transformations.
A well-documented example of a halogen exchange reaction on the related 6-bromo-4-chloroquinoline (B1276899) is the Finkelstein reaction. Treatment of 6-bromo-4-chloroquinoline with sodium iodide in a suitable solvent like acetonitrile (B52724) results in the selective replacement of the chlorine atom at the C-4 position with iodine to furnish 6-bromo-4-iodoquinoline (B1287929). atlantis-press.com This transformation is driven by the precipitation of sodium chloride in the organic solvent, shifting the equilibrium towards the iodo-substituted product. The resulting 4-iodoquinoline (B101417) is often more reactive than its chloro counterpart in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.
Annulation and Ring-Closure Reactions to Form Fused Heterocycles
Annulation reactions involving the nitrile and halo-substituted positions of the quinoline ring are a common strategy for constructing complex fused heterocyclic systems. The electrophilic character of the C4 position, enhanced by the bromine substituent, and the nucleophilic potential of the nitrile group or its derivatives, are key to these transformations.
Synthesis of Pyrazolo[3,4-b]quinolines
The synthesis of the pyrazolo[3,4-b]quinoline core typically involves the reaction of a halo-substituted quinoline-3-carbonitrile with hydrazine or its derivatives. For a theoretical reaction involving 4-Bromo-6-chloroquinoline-3-carbonitrile , the pathway would likely proceed via nucleophilic attack of hydrazine at the C4 position, displacing the bromide. This would be followed by an intramolecular cyclization where the hydrazine nitrogen attacks the carbon of the nitrile group, leading to the formation of the pyrazole (B372694) ring fused to the quinoline scaffold.
This general approach has been successfully applied to other halo-quinolines. For instance, 2-chloro-3-formyl quinolines have been condensed with reagents like p-methylphenylhydrazine hydrochloride to yield substituted pyrazolo[3,4-b]quinolines. The reaction proceeds under reflux in the presence of a base such as triethylamine.
Table 1: Theoretical Reaction Conditions for Pyrazolo[3,4-b]quinoline Synthesis This table is based on analogous reactions and is for illustrative purposes only.
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Condition | Product Type |
|---|---|---|---|---|---|
| This compound | Hydrazine hydrate | Ethanol (B145695) | Triethylamine | Reflux | 3-Amino-6-chloro-1H-pyrazolo[3,4-b]quinoline |
| This compound | Phenylhydrazine | DMF | K₂CO₃ | Heat | 3-Amino-6-chloro-1-phenyl-1H-pyrazolo[3,4-b]quinoline |
Formation of Pyrimido[4,5-b]quinolines
Pyrimido[4,5-b]quinolines are another important class of fused heterocycles. Their synthesis often involves the reaction of an aminoquinoline precursor with a suitable three-carbon electrophile or a one-pot multicomponent reaction. Starting from This compound , a plausible strategy would first involve the conversion of the C4-bromo group to an amino group. The resulting 4-amino-6-chloroquinoline-3-carbonitrile (B1517719) could then undergo cyclization with reagents like formamide, guanidine, or urea (B33335) to construct the fused pyrimidine (B1678525) ring.
Multicomponent reactions are also a powerful tool for synthesizing these systems. For example, the reaction of aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) has been shown to produce pyrimido[4,5-b]quinolines efficiently.
Cyclization with Other Active Methylene (B1212753) Compounds
The reaction of halo-quinolines with compounds containing an active methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate) is a versatile method for forming new carbon-carbon bonds and subsequent ring systems. For This compound , a reaction with a carbanion generated from an active methylene compound would likely target the C4 position, leading to the displacement of the bromide. The newly introduced functionality could then participate in a subsequent intramolecular cyclization with the C3-carbonitrile group to form a fused pyridinone ring or other related heterocycles, depending on the nature of the active methylene compound used.
Formation of Other Polycyclic Systems
The reactivity of the 4-bromo and 3-carbonitrile groups on the quinoline scaffold provides a template for the synthesis of various other polycyclic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings at the C4 position, could introduce diverse substituents. These substituents, if designed with appropriate functional groups, could undergo subsequent intramolecular cyclization reactions to build additional rings onto the quinoline framework, leading to complex, multi-ring aromatic structures.
Functional Group Interconversions on the Quinoline Ring
While specific studies on This compound are unavailable, general principles of functional group interconversion can be applied to predict its chemical behavior.
Oxidation and Reduction Reactions
The quinoline ring system is generally stable to oxidation, but the nitrile group can be selectively transformed. Hydrolysis of the nitrile under acidic or basic conditions would yield the corresponding carboxylic acid (4-Bromo-6-chloroquinoline-3-carboxylic acid ). Further, reduction of the nitrile group, for example using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would produce the corresponding aminomethylquinoline. The bromo and chloro substituents on the benzene portion of the quinoline ring are typically stable under these conditions.
Table 2: Predicted Functional Group Interconversions This table is based on general chemical principles and is for illustrative purposes only.
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
|---|---|---|
| 3-Carbonitrile | H₂SO₄, H₂O, Heat | 3-Carboxylic acid |
| 3-Carbonitrile | LiAlH₄ then H₂O | 3-(Aminomethyl) |
| 4-Bromo | n-BuLi, then H₂O | 4-Unsubstituted (Debromination) |
| 4-Bromo | R-B(OH)₂, Pd catalyst | 4-Aryl/Alkyl (Suzuki Coupling) |
Wittig–Horner Reactions for Side Chain Introduction
The introduction of side chains onto the 6-bromo-4-chloroquinoline-3-carbonitrile scaffold via a direct Wittig-Horner reaction is not feasible due to the presence of the nitrile group at the 3-position. The Wittig-Horner reaction, a powerful tool for the formation of carbon-carbon double bonds, requires an aldehyde or ketone functionality. Therefore, a necessary prerequisite is the conversion of the 3-carbonitrile group into a 3-carbaldehyde. This transformation establishes a reactive aldehyde intermediate, 6-bromo-4-chloroquinoline-3-carbaldehyde (B1353509), which can then readily participate in Wittig-Horner reactions.
The synthesis of analogous quinoline-3-carbaldehydes is well-documented, often employing methods like the Vilsmeier-Haack reaction. For instance, the synthesis of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has been successfully achieved through this method. nih.govresearchgate.net Similarly, various 6-substituted-2-chloroquinoline-3-carbaldehydes have been prepared using the Vilsmeier-Haack reaction from corresponding acetophenone (B1666503) oximes. ijsr.net These established procedures provide a strong basis for the generation of the required 6-bromo-4-chloroquinoline-3-carbaldehyde intermediate.
Once the 6-bromo-4-chloroquinoline-3-carbaldehyde is synthesized, it serves as a key substrate for the Wittig-Horner reaction to introduce diverse side chains, particularly those containing α,β-unsaturated ester moieties. The Horner-Wadsworth-Emmons (HWE) variant of the Wittig reaction is particularly advantageous for this purpose. wikipedia.orgnrochemistry.comalfa-chemistry.com It typically utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide used in the traditional Wittig reaction. wikipedia.org This enhanced reactivity allows for efficient olefination of aldehydes. Furthermore, the water-soluble nature of the phosphate (B84403) byproduct simplifies the purification process. organic-chemistry.org
The general scheme for the Wittig-Horner reaction involves the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, using a suitable base to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the aldehyde group of the 6-bromo-4-chloroquinoline-3-carbaldehyde. The subsequent elimination of a phosphate ester results in the formation of an alkene, introducing an α,β-unsaturated ester side chain at the 3-position of the quinoline core. The reaction generally exhibits high E-stereoselectivity, leading predominantly to the formation of the trans-isomer. wikipedia.orgnrochemistry.com
The reaction conditions for the Wittig-Horner reaction can be tailored to optimize yields and selectivity. Common bases employed include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi) in anhydrous solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). organic-chemistry.orgorganic-synthesis.com The choice of phosphonate reagent allows for the introduction of a variety of ester groups (e.g., methyl, ethyl, tert-butyl) into the side chain.
A representative reaction is depicted in the scheme below, showcasing the introduction of an ethyl acrylate (B77674) moiety onto the quinoline scaffold.
Scheme 1: Wittig-Horner reaction of 6-bromo-4-chloroquinoline-3-carbaldehyde with triethyl phosphonoacetate.
| Reactant 1 | Reactant 2 | Base/Solvent | Product |
| 6-bromo-4-chloroquinoline-3-carbaldehyde | Triethyl phosphonoacetate | NaH / THF | Ethyl (E)-3-(6-bromo-4-chloroquinolin-3-yl)acrylate |
The resulting α,β-unsaturated ester derivatives are valuable intermediates for further synthetic transformations. The newly introduced double bond and the ester functionality provide handles for a wide range of chemical modifications, allowing for the construction of more complex molecules with potential biological activities. The reactivity of the chloro and bromo substituents on the quinoline ring is retained, offering further opportunities for diversification through cross-coupling reactions or nucleophilic substitutions.
Role As a Privileged Scaffold and Building Block in Advanced Chemical Synthesis
Foundation for Diverse Quinoline (B57606) Derivatives
The strategic placement of three distinct functional groups—a bromine atom at the 4-position, a chlorine atom at the 6-position, and a nitrile group at the 3-position—renders 4-bromo-6-chloroquinoline-3-carbonitrile a highly versatile platform for the synthesis of a wide array of quinoline derivatives. The differential reactivity of the two halogen atoms is a key feature of this scaffold. The bromine atom at the C-4 position is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of a variety of substituents, including amines, alcohols, and thiols. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrile group and the nitrogen atom in the quinoline ring.
In contrast, the chlorine atom at the C-6 position is less reactive towards nucleophilic attack but can be readily functionalized through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the introduction of aryl, heteroaryl, and alkyl groups at this position, significantly expanding the chemical space accessible from this scaffold. The nitrile group at C-3 can also be transformed into a range of other functional groups, including carboxylic acids, amides, and amines, further contributing to the molecular diversity that can be achieved.
Precursor for Complex Heterocyclic Systems
Beyond its use in the synthesis of substituted quinolines, this compound serves as a valuable precursor for the construction of more complex, fused heterocyclic systems. The reactivity of the C-4 bromine atom allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic aromatic compounds with unique electronic and biological properties. For instance, reaction with a nucleophile that also contains a reactive functional group can initiate a cascade of reactions, resulting in the formation of intricate molecular frameworks.
The nitrile group at the C-3 position can also participate in cycloaddition reactions, providing a pathway to fused pyrimidine (B1678525), pyridine (B92270), and other heterocyclic rings. This versatility makes this compound a key intermediate in the synthesis of compounds with potential applications in areas such as organic electronics, sensor technology, and drug discovery.
Scaffold for Structure-Activity Relationship (SAR) Studies
The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs is a cornerstone of modern drug discovery. The this compound scaffold is exceptionally well-suited for such structure-activity relationship (SAR) studies due to the distinct and tunable nature of its substituents.
Impact of Nitrile Group on Hydrogen Bonding and Molecular Recognition
The nitrile group at the C-3 position is a potent hydrogen bond acceptor and can play a crucial role in molecular recognition. The nitrogen atom of the cyano group can form hydrogen bonds with donor groups on a biological target, such as the amide backbone of a protein. This interaction can significantly contribute to the binding affinity and selectivity of a compound. Furthermore, the linear geometry of the nitrile group can impose specific conformational constraints on the molecule, which can be advantageous for optimizing interactions with a binding site.
Design Principles for Modulating Molecular Properties (e.g., lipophilicity)
Lipophilicity, a measure of a compound's ability to dissolve in fats and oils, is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The halogen atoms in this compound contribute to its lipophilic character. By strategically replacing these halogens with other functional groups, the lipophilicity of the resulting derivatives can be precisely controlled. For instance, the introduction of polar groups, such as hydroxyl or amino groups, can decrease lipophilicity and improve aqueous solubility, which can be beneficial for oral bioavailability. Conversely, the addition of nonpolar alkyl or aryl groups can increase lipophilicity, which may be desirable for crossing cellular membranes. This ability to fine-tune lipophilicity is a key advantage of using this scaffold in drug discovery programs.
Utility in the Development of New Synthetic Methodologies
Despite the potential of this compound as a versatile chemical intermediate, a comprehensive review of available scientific literature reveals a lack of specific studies detailing its direct application in the development of new synthetic methodologies.
The quinoline scaffold itself is a central theme in the innovation of synthetic chemistry, with numerous methods being developed for its construction and functionalization. rsc.orgnih.gov These range from classic named reactions like the Skraup and Friedländer syntheses to modern multicomponent and metal-free approaches. mdpi.comnih.gov However, specific research focusing on how the unique electronic and steric properties of this compound can be exploited to forge novel reaction pathways or to serve as a benchmark substrate for new catalytic systems is not documented in the reviewed literature. While the reactivity of related dihalogenated quinolines is known, allowing for selective cross-coupling or nucleophilic substitution reactions, dedicated studies to develop new methodologies originating from this specific carbonitrile-containing scaffold are not presently available. ossila.com
Scaffold Hopping Exercises for Novel Chemotypes
Scaffold hopping is a prominent strategy in drug discovery where the core structure (scaffold) of a known active compound is replaced with a structurally different core to discover novel chemotypes with potentially improved properties, such as enhanced activity, better metabolic stability, or novel intellectual property. nih.govnih.gov
While the quinoline ring is a frequent subject of such medicinal chemistry campaigns, there are no specific documented instances in the scientific literature of this compound being utilized as a starting point for scaffold hopping exercises. The general approach involves using a known active molecule as a template to design new scaffolds that maintain key pharmacophoric features. nih.govresearchgate.net Although this compound is a potential precursor for creating libraries of compounds for such exploration, published research detailing its use in a scaffold hopping strategy to generate new and distinct chemical classes (chemotypes) could not be identified.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically for the compound This compound are not publicly available.
While research, including Density Functional Theory (DFT) calculations and other computational analyses, has been conducted on related quinoline derivatives, the explicit data required to populate the requested article outline for this compound could not be located. acs.orgnih.govnih.gov
Therefore, it is not possible to generate an article that strictly adheres to the provided outline and focuses solely on the specified chemical compound. Fulfilling the request would necessitate extrapolating data from different, albeit related, molecules, which would violate the core instruction to focus exclusively on this compound.
Computational Chemistry and Theoretical Studies
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or property-based features of a series of compounds with their biological activities. By developing mathematical relationships, QSAR can predict the activity of new, unsynthesized molecules. A 3D-QSAR approach extends this by considering the three-dimensional properties of molecules, such as their shape and electrostatic fields.
For a series of quinoline (B57606) derivatives including 4-Bromo-6-chloroquinoline-3-carbonitrile, a 3D-QSAR study would involve aligning the molecules and calculating steric and electrostatic fields around them. Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then generated. These models produce contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMFA map might indicate that a bulky, electron-donating group at a specific position on the quinoline ring is favorable for activity, while a CoMSIA map could reveal the importance of hydrogen bond donor or acceptor properties in another region.
The true utility of a 3D-QSAR model lies in its predictive power to guide the synthesis of more potent analogues. By interpreting the generated contour maps, chemists can make informed decisions about structural modifications. For this compound, a hypothetical 3D-QSAR analysis might reveal several key insights:
Steric Fields: Green contours might appear near the bromine or chlorine atoms, suggesting that bulkier substituents at these positions could enhance activity. Conversely, yellow contours would indicate regions where steric bulk is detrimental.
Electrostatic Fields: Blue contours near the nitrile nitrogen would indicate that electropositive groups are favored, while red contours would suggest that electronegative groups enhance the interaction. This could guide modifications to modulate the electronic properties of the carbonitrile group or adjacent atoms.
Based on such models, new derivatives could be proposed with optimized substituents on the quinoline core to improve interactions with a target receptor, thereby enhancing a desired biological effect.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor or target, typically a protein). glpbio.com This method is fundamental in rational drug design for visualizing and analyzing how a ligand fits into the active site of a target. glpbio.com
The process involves preparing a 3D structure of the ligand and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each "pose" based on a force field that estimates the binding energy. The results can predict whether a compound is likely to bind to a target and can reveal the key interactions driving this binding.
A molecular docking simulation of this compound into a hypothetical protein active site would provide a detailed picture of its potential binding mode. The simulation could reveal specific interactions such as:
Hydrogen Bonding: The nitrogen atom of the nitrile group or the quinoline ring could act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like lysine (B10760008) or arginine in the binding pocket.
Halogen Bonding: The bromine and chlorine atoms on the quinoline ring could participate in halogen bonds with electron-rich atoms like oxygen or sulfur on the protein, a type of interaction increasingly recognized for its importance in ligand binding.
π-π Stacking: The aromatic quinoline ring system could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
By analyzing these theoretical interactions, researchers can understand the structural basis for the compound's activity and prioritize it for further experimental validation.
Electrophilicity-Based Charge Transfer (ECT) Method for Interaction Analysis
The Electrophilicity-Based Charge Transfer (ECT) method is a theoretical approach used to quantify the charge transfer that occurs during an interaction between a toxin or ligand and a biological system. This descriptor helps in understanding the reactivity and potential toxicity of a molecule by assessing its ability to accept electrons. The ECT is calculated based on the chemical potential and hardness of the interacting species. A higher ECT value suggests a greater capacity for charge transfer, which can be correlated with the strength of the interaction. For this compound, calculating its ECT value would provide a quantitative measure of its electrophilic character, offering insights into its potential to interact with nucleophilic sites in biological macromolecules like DNA or proteins.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. It maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. The surface is colored based on different properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interaction.
For this compound, a Hirshfeld analysis would decompose the complex network of interactions into a simple 2D fingerprint plot. This plot quantifies the contribution of different types of contacts. For instance, it could reveal the percentage of interactions attributed to:
H···H contacts (often the most abundant)
C···H/H···C contacts
Br···H and Cl···H contacts, indicating the role of halogens in crystal packing
N···H contacts involving the nitrile and quinoline nitrogen atoms
π-π stacking interactions, visualized as specific patterns in the fingerprint plot
This analysis provides a deep understanding of how the molecules pack together, which influences properties like solubility and stability. Studies on similar halogenated quinoline derivatives have shown that π-stacking and halogen-related contacts play important roles in their crystal lattices.
Predicted Physicochemical Properties Relevant to Molecular Design
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These properties can be reliably predicted using computational tools and are essential for assessing the "drug-likeness" of a molecule early in the discovery process.
For this compound, several key properties have been computationally predicted to guide its potential application in molecular design.
| Property Name | Predicted Value | Description |
| Molecular Weight | 281.53 g/mol | The mass of one mole of the compound. |
| XLogP3 | 3.96 | A measure of lipophilicity (oil/water partition coefficient), indicating its preference for lipid-like environments. |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | The sum of the surfaces of polar atoms in a molecule; correlates with transport properties like cell permeability. |
| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen atom to a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen atom in a hydrogen bond (the quinoline and nitrile nitrogens). |
| Rotatable Bonds | 0 | The number of bonds that can rotate freely, which is a measure of molecular flexibility. |
These predicted values suggest that this compound has moderate lipophilicity and a relatively low polar surface area. Its lack of rotatable bonds indicates a rigid structure. These characteristics are often considered favorable in molecular design, as they can contribute to good membrane permeability and metabolic stability.
Advanced Research Directions and Future Perspectives in Halogenated Quinoline 3 Carbonitrile Chemistry
Exploration of Complex Quinoline-Fused Heterocycles
A primary direction for future research lies in using 4-Bromo-6-chloroquinoline-3-carbonitrile as a synthon for constructing more complex, multi-cyclic, and fused heterocyclic systems. The inherent reactivity of the nitrile group and the halogen substituents provides multiple avenues for intramolecular and intermolecular cyclization reactions.
The cyano group at the C3 position is a key functional handle for building fused rings. For instance, cyano-substituted quinolines can serve as precursors for the synthesis of pyrazolo[3,4-b]quinolines. nih.gov This transformation typically involves reaction with hydrazine (B178648) hydrate (B1144303), where the nitrile group participates in a cyclization to form a fused pyrazole (B372694) ring. nih.gov Such pyrazolo-fused quinolines are of significant interest due to their prevalence in compounds with a wide range of biological activities. researchgate.net
Furthermore, the chloro and bromo substituents can be selectively targeted for cyclization reactions. The chlorine atom at the C4 position is susceptible to nucleophilic displacement, which can be exploited to introduce side chains that subsequently participate in ring-closing reactions. Similarly, the bromine at C6 can be functionalized, often via palladium-catalyzed cross-coupling reactions, to introduce moieties capable of forming additional fused rings. This dual reactivity allows for the regioselective construction of complex polycyclic aromatic systems, expanding the chemical space accessible from this single precursor.
Table 1: Potential Quinoline-Fused Heterocyclic Systems
| Precursor Functional Group | Reagent/Condition | Resulting Fused Ring System | Potential Application Area |
|---|---|---|---|
| 3-Carbonitrile | Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline | Medicinal Chemistry |
| 3-Carbonitrile / 4-Chloro | Bifunctional Nucleophiles (e.g., amino thiols) | Thiazolo[4,5-c]quinoline | Materials Science, Dyes |
| 4-Chloro | o-phenylenediamine | Benzimidazo[1,2-a]quinoline | Anticancer Agents |
| 6-Bromo | Palladium Catalysis / Intramolecular Cyclization | Polycyclic Aromatic Heterocycles | Organic Electronics |
Rational Design of Derivatives Based on SAR and Computational Insights
The biological activities of quinoline (B57606) derivatives are highly dependent on the nature and position of substituents on the bicyclic core. acs.org Future research will heavily rely on the rational design of novel derivatives of this compound, guided by Structure-Activity Relationship (SAR) studies and computational chemistry.
SAR studies involve systematically modifying the structure of the lead compound and evaluating the resulting impact on its biological activity. For this compound, the three distinct functional groups (bromo, chloro, and nitrile) are primary targets for modification.
Position 4 (Chloro): This position is often critical for activity. Replacing the chloro group with various amines, alcohols, or thiols can significantly alter the molecule's polarity, hydrogen bonding capacity, and steric profile, leading to changes in receptor binding affinity.
Position 6 (Bromo): The bromo group can be replaced with other halogens or converted to other functional groups via cross-coupling reactions to probe electronic and steric effects on activity.
Position 3 (Nitrile): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, introducing different functionalities that can interact with biological targets.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can accelerate the design process. These tools allow researchers to predict how modifications to the parent structure will affect its interaction with a specific biological target, enabling the prioritization of synthetic targets that are most likely to exhibit desired activities. This in silico approach reduces the time and cost associated with traditional trial-and-error synthesis and screening.
Development of Green Chemistry Approaches for Synthesis
Traditional methods for synthesizing quinoline derivatives often involve harsh reaction conditions, toxic reagents, and significant waste generation. ijpsjournal.com A major future direction is the development of sustainable, green chemistry protocols for the synthesis of this compound and its derivatives.
Key principles of green chemistry applicable to this area include:
Use of Heterogeneous Catalysts: Replacing homogeneous acid or base catalysts with solid, recyclable catalysts can simplify product purification and minimize waste. Nanocatalysts, such as those based on magnetic nanoparticles (e.g., Fe3O4), have shown great promise in quinoline synthesis, offering high efficiency and easy separation from the reaction mixture. acs.orgnih.gov
Solvent-Free or Green Solvent Reactions: Conducting reactions under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) reduces volatile organic compound (VOC) emissions. ijpsjournal.comnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. One-pot, multi-component reactions are particularly valuable in this regard. nih.gov
For instance, the Friedländer annulation, a common method for quinoline synthesis, can be adapted to be more environmentally friendly by using solid acid catalysts and solvent-free conditions, potentially at lower temperatures. nih.gov
Integration with Modern Chemical Technologies (e.g., Microwave-Assisted Synthesis)
The integration of modern technologies is set to revolutionize the synthesis of complex molecules like this compound. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govbohrium.com
Compared to conventional heating methods, microwave irradiation offers several distinct advantages:
Rapid Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes using microwave technology. nih.govresearchgate.net
Higher Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and higher product yields. nih.gov
Improved Energy Efficiency: Microwaves heat the reaction mixture directly, resulting in a more efficient use of energy compared to conventional oil baths or heating mantles. ijpsjournal.com
Microwave-assisted techniques have been successfully applied to various steps in quinoline synthesis, including cyclization and substitution reactions. jmpas.comfrontiersin.org The application of MAOS to the synthesis and derivatization of this compound could significantly enhance the efficiency of producing novel compounds for screening and development.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours | nih.govresearchgate.net |
| Reaction Yield | Moderate to Good | Often Higher / Improved | nih.gov |
| Energy Consumption | High | Low to Moderate | ijpsjournal.com |
| Side Products | More prevalent | Generally reduced | frontiersin.org |
| Process Control | Slower response | Precise and rapid | bohrium.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
